[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate
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Overview
Description
AR-00341677, also known as GDC-0879, is a novel, potent, and selective inhibitor of the B-Raf protein kinase. B-Raf is a serine/threonine kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell division, differentiation, and secretion. AR-00341677 has shown significant potential in inhibiting the B-Raf V600E mutation, which is commonly associated with various cancers, including melanoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AR-00341677 involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the core structure through a series of condensation reactions.
- Introduction of functional groups via selective halogenation and subsequent substitution reactions.
- Final purification using chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of AR-00341677 follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of large-scale reactors and continuous flow systems to ensure consistent production.
- Implementation of stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: AR-00341677 undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, AR-00341677 can undergo oxidation to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles like sodium azide or potassium cyanide.
Major Products:
Oxidation Products: Corresponding oxides and hydroxylated derivatives.
Reduction Products: Reduced forms with altered functional groups.
Substitution Products: Compounds with new functional groups replacing original substituents
Scientific Research Applications
AR-00341677 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK signaling pathway and its role in cell proliferation and differentiation.
Biology: Investigated for its effects on cellular processes and its potential to modulate gene expression.
Medicine: Explored as a therapeutic agent for treating cancers with B-Raf V600E mutations, particularly melanoma.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug discovery
Mechanism of Action
AR-00341677 exerts its effects by selectively inhibiting the B-Raf kinase. The compound binds to the ATP-binding site of B-Raf, preventing its activation and subsequent phosphorylation of downstream targets in the MAPK pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring the B-Raf V600E mutation. The primary molecular targets include B-Raf and its downstream effectors, such as MEK and ERK .
Comparison with Similar Compounds
Vemurafenib: Another B-Raf inhibitor used in the treatment of melanoma.
Dabrafenib: A selective B-Raf inhibitor with similar applications in cancer therapy.
Sorafenib: A multi-kinase inhibitor that targets B-Raf among other kinases.
Comparison:
Selectivity: AR-00341677 is highly selective for B-Raf, with minimal activity against other kinases, making it a more targeted therapeutic option.
Potency: AR-00341677 has a lower IC50 value compared to other B-Raf inhibitors, indicating higher potency.
Efficacy: Studies have shown that AR-00341677 is effective in reducing tumor growth in preclinical models, with a favorable safety profile
Properties
CAS No. |
19940-05-7 |
---|---|
Molecular Formula |
C22H32O11 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
[(2R,3S,6S)-3-acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C22H32O11/c1-11(23)25-9-14-13(27-12(2)24)7-8-16(28-14)26-10-15-17-18(31-21(3,4)30-17)19-20(29-15)33-22(5,6)32-19/h7-8,13-20H,9-10H2,1-6H3/t13-,14+,15+,16-,17-,18-,19+,20+/m0/s1 |
InChI Key |
NORCMEVRBOYDOU-ZEIPOVTJSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C=C[C@H](O1)OC[C@@H]2[C@H]3[C@@H]([C@@H]4[C@H](O2)OC(O4)(C)C)OC(O3)(C)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C=CC(O1)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C=CC(O1)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)OC(=O)C |
Synonyms |
6-O-(4-O,6-O-Diacetyl-2,3-dideoxy-α-D-erythro-hexa-2-enopyranosyl)-1-O,2-O:3-O,4-O-diisopropylidene-α-D-galactopyranose |
Origin of Product |
United States |
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